6-Methylheptan-3-ol
Overview
Description
6-Methylheptan-3-ol is a compound that has been studied in various contexts due to its relevance in fields such as fragrance chemistry and pheromone research. While the provided papers do not directly discuss 6-Methylheptan-3-ol, they do provide insights into related compounds and methodologies that could be applied to the study of 6-Methylheptan-3-ol. For instance, the synthesis of similar methylated compounds and the analysis of their tautomeric forms have been explored . Additionally, the stereochemistry of related compounds has been determined, which is crucial for understanding the biological activity of such molecules .
Synthesis Analysis
The synthesis of methylated heptanones, such as 3,5-dimethylheptane-2,4,6-trione and 3-methylheptane-2,4,6-trione, involves the use of alkali metal enolates or an enamine intermediate . Similarly, the synthesis of chiral 3-methylheptanoic acids from chiral methyl molecules demonstrates the feasibility of synthesizing chiral methylated heptanes . These methods could potentially be adapted for the synthesis of 6-Methylheptan-3-ol.
Molecular Structure Analysis
The determination of the absolute configuration of 4-methylheptan-3-ol through the synthesis of its isomers and subsequent separation by gas-liquid chromatography (GLC) provides a methodological framework for analyzing the molecular structure of 6-Methylheptan-3-ol . Understanding the stereochemistry is essential for the study of its biological activity and potential use as a pheromone.
Chemical Reactions Analysis
The reactivity of methylated heptanes can be inferred from studies on similar compounds. For example, the thiol-ene reaction of 3-methylenehepta-1,6-diene derivatives to introduce various functionalities demonstrates the chemical versatility of heptane derivatives . This knowledge can be applied to the functionalization of 6-Methylheptan-3-ol for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methylheptan-3-ol can be deduced from related compounds. For instance, the toxicologic and dermatologic review of 3,4,5,6,6-pentamethylheptan-2-ol provides insights into the safety and potential dermatological effects of branched chain saturated alcohols, which is relevant for the use of 6-Methylheptan-3-ol in fragrance materials . Additionally, the study of the crystal and molecular structure of methylated glucopyranosides offers a perspective on the solid-state properties of methylated compounds .
Scientific Research Applications
Pheromone Synthesis and Pest Management
6-Methylheptan-3-ol, similar to its isomer 4-Methylheptan-3-ol, has potential applications in integrated pest management. As a component of insect pheromones, it can be synthesized for use in controlling pest populations. This approach offers a sustainable alternative to hazardous insecticides. For example, different stereoisomers of 4-Methylheptan-3-ol are active towards various insect species, suggesting a similar potential for 6-Methylheptan-3-ol (Brenna et al., 2017).
Environmental and Biological Studies
Studies have explored the regioselective oxidation of compounds like 6-Methylheptan-3-ol when adsorbed on silica gel. This research aids in understanding the chemical behavior of such compounds in different environments (Beckwith & Duong, 1979).
Chiral Chromatography
The compound has been identified in insect extracts, such as those from the European oak bark beetle. Chiral chromatography techniques have been used to analyze these extracts, contributing to entomological research and pest control strategies (Vrkočová et al., 2003).
Organic Synthesis
Synthetic pathways to create various stereoisomers of related compounds, like 4-Methylheptan-3-ol, have been developed. These synthetic methods can be applicable to 6-Methylheptan-3-ol, broadening its potential applications in organic chemistry and material sciences (Ruzicka et al., 1999).
Fuel and Combustion Research
Related research includes the study of combustion chemistry of large hydrocarbons like 3-Methylheptane, which is structurally similar to 6-Methylheptan-3-ol. Such studies are crucial for improving combustion in engines and developing alternative fuels (Karsenty et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-methylheptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-8(9)6-5-7(2)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBIBGDICHMQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864851 | |
Record name | 6-Methylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylheptan-3-ol | |
CAS RN |
18720-66-6 | |
Record name | 6-Methyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18720-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylheptan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylheptan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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